2-hydrazinyl-6-methoxy-3-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

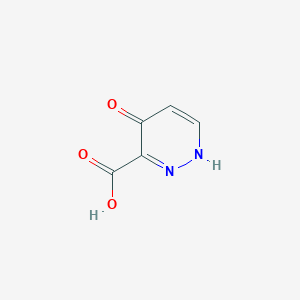

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound of the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used for a range of scientific experiments due to its unique properties.

Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-6-methoxy-3-methylquinoline is1S/C11H13N3O.ClH/c1-7-5-8-6-9 (15-2)3-4-10 (8)13-11 (7)14-12;/h3-6H,12H2,1-2H3, (H,13,14);1H . This code provides a specific description of the molecule’s structure. For a visual representation or more detailed structural analysis, specialized chemical databases or software would be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-6-methoxy-3-methylquinoline include a molecular weight of 203.24 , and it is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Structural Revision of Reaction Compounds : Ahluwalia, Kaila, and Singh (1986) revised the structure of a compound obtained from the reaction of 2-hydrazino-4-methylquinoline and acetylacetone, finding it to be 3,5-dimethyl-1-(4-methylquinolino)-pyrazole instead of the previously assigned structure (Ahluwalia, Kaila, & Singh, 1986).

Regioselective Synthesis : Chimichi, Boccalini, and Matteucci (2008) investigated the regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines (Chimichi, Boccalini, & Matteucci, 2008).

Synthesis and Transformations : Avetisyan, Aleksanyan, and Ambartsumyan (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines and explored their reactions with ethyl acetoacetate and acetone, leading to various pyrazole and pyrroloquinoline derivatives (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Chemical Reactions and Mechanistic Studies

Reaction with Trifluoromethyl-β-diketones : Aggarwal, Kumar, and Singh (2009) studied the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, discovering the formation of unexpected products including triazoloquinolines and pyrazoles (Aggarwal, Kumar, & Singh, 2009).

Structural and Mechanistic Studies : Singh et al. (1997) analyzed the reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones, leading to the formation of pyrazoles and dihydropyrazoles with specific regioisomeric identities (Singh et al., 1997).

Pharmacological Applications

Anticonvulsant and Analgesic Agents : Lata, Satsangi, Srivastava, and Bhargava (1982) synthesized new compounds from 2-methyl-4 hydrazino-6-methoxy-quinolines, showing anticonvulsant and analgesic activities (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Antimicrobial Activities : Shaikh (2013) synthesized benzohydrazide derivatives with antimicrobial activities (Shaikh, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-methoxy-3-methylquinoline involves the condensation of 2-acetyl-6-methoxy-3-methylquinoline with hydrazine hydrate followed by oxidation of the resulting hydrazide.", "Starting Materials": [ "2-acetyl-6-methoxy-3-methylquinoline", "hydrazine hydrate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-6-methoxy-3-methylquinoline (1.0 g, 4.2 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the hydrazide intermediate.", "Step 3: Dissolve the hydrazide intermediate in water (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-hydrazinyl-6-methoxy-3-methylquinoline as a yellow solid (yield: 0.6 g, 50%)." ] } | |

Número CAS |

1017360-52-9 |

Nombre del producto |

2-hydrazinyl-6-methoxy-3-methylquinoline |

Fórmula molecular |

C11H13N3O |

Peso molecular |

203.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.